molecular formula C11H11N3O3 B12937155 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid CAS No. 54346-70-2

4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid

Cat. No.: B12937155
CAS No.: 54346-70-2
M. Wt: 233.22 g/mol
InChI Key: BAJILOQVAQUQQZ-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid is a compound that features a benzimidazole ring, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid involves its interaction with various molecular targets. The benzimidazole ring can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects . The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research in multiple scientific disciplines.

Properties

CAS No.

54346-70-2

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid

InChI

InChI=1S/C11H11N3O3/c15-9(5-6-10(16)17)14-11-12-7-3-1-2-4-8(7)13-11/h1-4H,5-6H2,(H,16,17)(H2,12,13,14,15)

InChI Key

BAJILOQVAQUQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCC(=O)O

Origin of Product

United States

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